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Compound of Interest

Compound Name: 3-bromo-1-methyl-1H-pyrazole

Cat. No.: B131780 Get Quote

Molecular Structure and Physicochemical
Properties
3-bromo-1-methyl-1H-pyrazole is a five-membered aromatic heterocycle containing two

adjacent nitrogen atoms, a methyl group at the N1 position, and a bromine atom at the C3

position. The presence of the bromine atom provides a reactive handle for further

functionalization, making it a key intermediate in organic synthesis.

Table 1: Physicochemical Properties and Identifiers of 3-bromo-1-methyl-1H-pyrazole
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Property Value Reference(s)

IUPAC Name 3-bromo-1-methyl-1H-pyrazole [1]

CAS Number 151049-87-5 [1][2][3]

Molecular Formula C₄H₅BrN₂ [1][3]

Molecular Weight 161.00 g/mol [1][2]

Physical Form Liquid [2]

Density 1.585 g/mL at 25 °C [2]

Boiling Point 204-210 °C at 760 mmHg [2]

Refractive Index n20/D 1.528 [2]

Flash Point 106.66 °C (224.0 °F) [2]

SMILES CN1C=CC(Br)=N1 [2]

InChIKey
ZGEVJEQMVRIEPX-

UHFFFAOYSA-N
[1][2]

Spectroscopic and Analytical Data
Spectroscopic techniques are essential for the structural confirmation and purity assessment of

3-bromo-1-methyl-1H-pyrazole.

Mass Spectrometry
Mass spectrometry confirms the molecular weight and the presence of bromine. Due to the

natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will

exhibit two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

Table 2: Mass Spectrometry Data
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Ion Calculated m/z Description

[M]⁺ 159.9636
Molecular ion peak

corresponding to ⁷⁹Br

[M+2]⁺ 161.9616
Molecular ion peak

corresponding to ⁸¹Br

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary method for elucidating the precise molecular structure. While

specific, experimentally verified spectral data from peer-reviewed literature is not available in

the provided search results, the expected signals can be predicted based on the molecule's

structure.

¹H NMR: The spectrum is expected to show three distinct signals: a singlet for the N-methyl

protons (around 3.8-4.0 ppm) and two doublets in the aromatic region for the two pyrazole

ring protons.

¹³C NMR: The spectrum would display four signals corresponding to the four unique carbon

atoms in the molecule: the N-methyl carbon, the two CH carbons of the pyrazole ring, and

the bromine-substituted carbon (C3).

Note: Verified experimental NMR spectra for this compound can be found in commercial and

academic spectral databases.

Infrared (IR) Spectroscopy
Infrared spectroscopy can be used to identify the functional groups and the overall fingerprint of

the molecule. Key expected absorption bands would include C-H stretching from the methyl

group and the aromatic ring, C=N and C-N stretching vibrations characteristic of the pyrazole

ring.

Synthesis of 3-bromo-1-methyl-1H-pyrazole
The compound is commonly synthesized via a diazotization-bromination reaction (Sandmeyer-

type reaction) starting from 1-methyl-1H-pyrazol-3-amine.
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Experimental Protocol
The following is a general procedure for the synthesis of 3-bromo-1-methyl-1H-pyrazole.[3]

Preparation of Amine Solution: Dissolve 1-methyl-1H-pyrazol-3-amine (2.00 g) in

hydrobromic acid (14.0 mL). Cool the solution in an ice bath.

Diazotization: Prepare a solution of sodium nitrite (1.56 g) in water (2.06 mL). Add this

solution dropwise to the cold amine solution, maintaining the temperature below 5 °C.

Reaction Completion: Stir the reaction mixture in the ice bath for a specified time until the

reaction is complete, as monitored by Thin Layer Chromatography (TLC).

Work-up: Carefully neutralize the reaction mixture with a saturated aqueous solution of

sodium bicarbonate. Dilute the mixture with dichloromethane.

Extraction and Drying: Remove any insoluble material by filtration. Separate the organic

layer, wash it sequentially with water and saturated brine, and then dry it over anhydrous

magnesium sulfate.

Purification: Evaporate the solvent under reduced pressure. Purify the resulting residue by

silica gel column chromatography using an appropriate eluent (e.g., ethyl acetate/hexane) to

afford the pure 3-bromo-1-methyl-1H-pyrazole.

Synthesis Workflow Diagram

1-methyl-1H-pyrazol-3-amine

Diazotization-Bromination
(0-5 °C)

HBr (aq)
Sodium Nitrite (aq)

Neutralization (NaHCO₃)
Extraction (DCM)

Crude Product Silica Gel
Chromatography 3-bromo-1-methyl-1H-pyrazolePure Product

Click to download full resolution via product page

Caption: Synthesis workflow for 3-bromo-1-methyl-1H-pyrazole.
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Applications in Drug Development and Research
The pyrazole nucleus is a well-established pharmacophore found in numerous FDA-approved

drugs. The 3-bromo-1-methyl-1H-pyrazole scaffold is particularly valuable for several

reasons:

Versatile Intermediate: The carbon-bromine bond is highly amenable to various cross-

coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), allowing for the facile

introduction of diverse substituents at the 3-position. This is a cornerstone of library

synthesis in modern drug discovery.

Bioisostere: The pyrazole ring is often used as a bioisosteric replacement for other aromatic

or amide groups to improve pharmacokinetic properties such as metabolic stability and cell

permeability.

Biological Activity: Pyrazole derivatives have demonstrated a wide range of biological

activities, including anti-inflammatory, analgesic, anticancer, antibacterial, and antifungal

properties.[4] Brominated pyrazoles serve as key intermediates in the synthesis of potent

and selective bioactive molecules, including insecticides.

Safety and Handling
3-bromo-1-methyl-1H-pyrazole is an irritant and should be handled with appropriate personal

protective equipment (PPE) in a well-ventilated fume hood.

Table 3: GHS Hazard Information

Pictogram Signal Word Hazard Statements

ngcontent-ng-c1205671314="" class="ng-star-inserted"> alt textWarning

H315: Causes skin

irritation.H319: Causes serious

eye irritation.[1]H335: May

cause respiratory irritation.[1]

Precautionary Statements (selected): P261, P264, P280, P302+P352, P305+P351+P338.[1]

Users should consult the full Safety Data Sheet (SDS) before handling this chemical.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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